2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

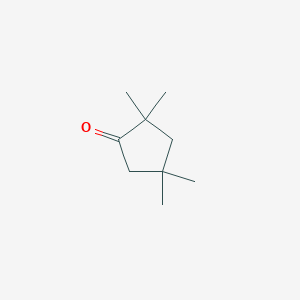

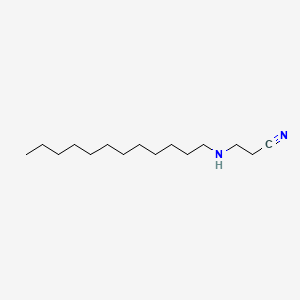

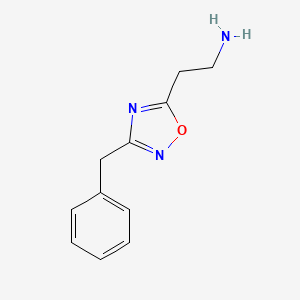

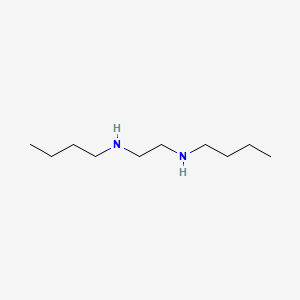

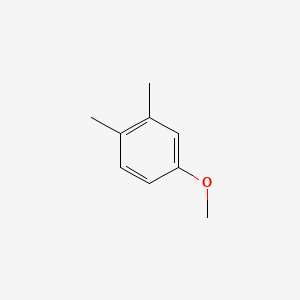

“2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” is a chemical compound with the linear formula C11 H13 N3 O. It is a solid substance . The 1,2,4-oxadiazole ring in its structure is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . This moiety has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities, making it a perfect framework for novel drug development .

Molecular Structure Analysis

The molecular structure of “2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” consists of a benzyl group attached to the 3-position of a 1,2,4-oxadiazole ring, which is further connected to an ethanamine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .Physical And Chemical Properties Analysis

“2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine” is a solid substance with a molecular weight of 360.5 g/mol . The compound is stored at room temperature and is shipped at room temperature .科学研究应用

1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs . This motif has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . Therefore, it is a perfect framework for novel drug development .

The synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature and the practical application of these approaches for the preparation of pharmaceutically important molecules have been discussed . These methods are divided into three groups . The first combines two-stage protocols requiring the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases . The second route is a one-pot synthesis of 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . The third group of methods consists of diverse oxidative cyclizations .

The experimental procedure proposed by Gangloff, Rice, and colleagues has not changed significantly since then, and it has been used “as is” in the laboratory practice for the preparation of many pharmaceutically relevant scaffolds containing the 1,2,4-oxadiazole ring .

属性

IUPAC Name |

2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-11-13-10(14-15-11)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOHYRKSBOVZKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)